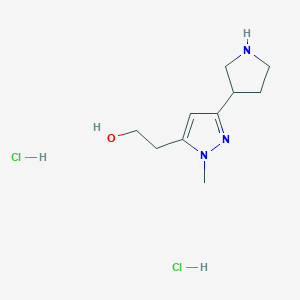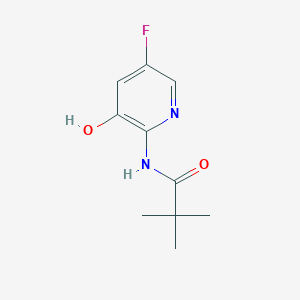
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
Descripción general
Descripción
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is a chemical compound with the empirical formula C10H13FN2O2 . It has a molecular weight of 212.22 . This compound is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is defined by its empirical formula, C10H13FN2O2 . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Antiviral Activity
- A compound related to N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide, 5-Fluoro-4-tosyloxypentyl pivalate, was synthesized and evaluated for antiviral activity, although it was found inactive in various assays (Lewis, McMurry, & Clercq, 1993).
Development of Selective Kinase Inhibitors
- Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Role in Receptor Antagonism
- N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been studied as high-affinity 5-HT1A receptor antagonists, showing promise in neuropsychiatric disorder quantification (García et al., 2014).
Applications in Cystic Fibrosis Therapy
- Analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide have been synthesized and evaluated for their potential in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).
Antibacterial Evaluation
- The behavior of certain pivalamides in reactions with electrophilic compounds has been studied, leading to potential antibacterial applications (Al-Romaizan, 2019).
Methodology in HIV Treatment Synthesis
- Research into lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a step in synthesizing HIV treatment inhibitors, has been conducted to optimize reaction conditions (Godany, Neuhold, & Hungerbühler, 2011).
Molecular Structure Analysis
- The molecular structure of a compound containing pivalamide, pyridin, and hydroxy-methylphenyl moieties has been explored for potential applications (Atalay et al., 2016).
Use in mGlu5 Negative Allosteric Modulation
- A novel mGlu5 negative allosteric modulator, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, has been developed as an alternative treatment for depression (David et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-fluoro-3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYLGKBVKEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



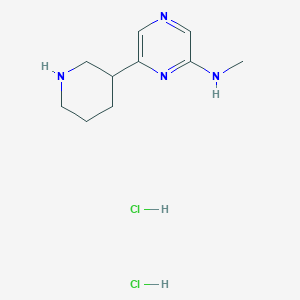
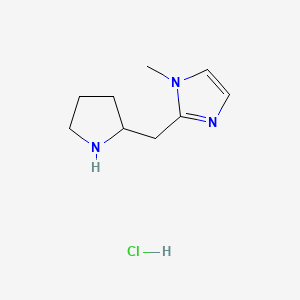
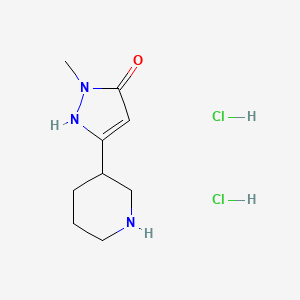
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
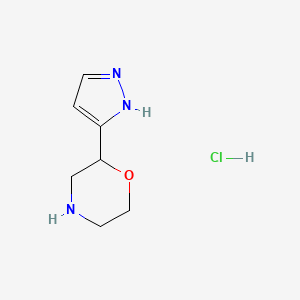
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
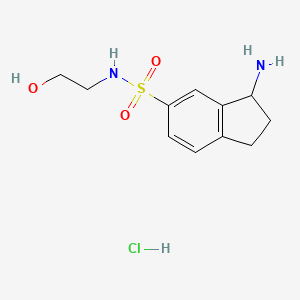
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
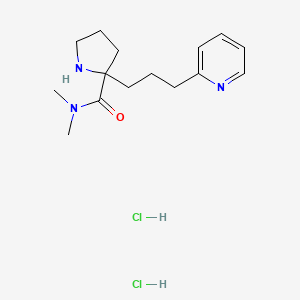
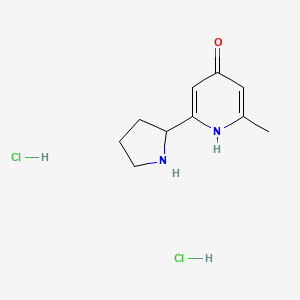
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
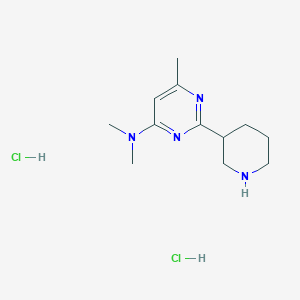
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
